Trp-Leu

Übersicht

Beschreibung

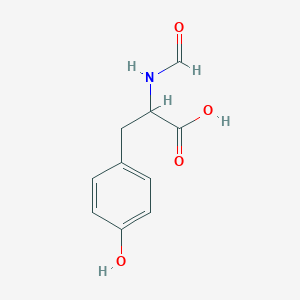

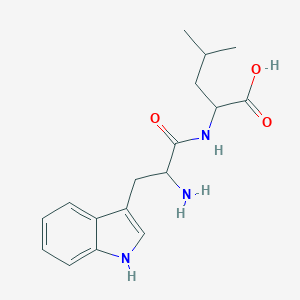

L-Tryptophan-L-leucine is a dipeptide composed of the amino acids L-tryptophan and L-leucine L-tryptophan is an essential aromatic amino acid required for protein synthesis in humans and animals, while L-leucine is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic regulation

Wissenschaftliche Forschungsanwendungen

L-Tryptophan-L-Leucin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird in Studien verwendet, die sich mit der Peptidsynthese und -modifikation befassen.

Biologie: Das Dipeptid wird hinsichtlich seiner Rolle bei der Proteinsynthese und Stoffwechselregulation untersucht.

Medizin: L-Tryptophan ist ein Vorläufer von Serotonin, einem Neurotransmitter, der an der Stimmungsregulation beteiligt ist, während L-Leucin wichtig für die Muskelproteinsynthese und -erholung ist

Industrie: Beide Aminosäuren werden bei der Produktion von Lebensmittelzusatzstoffen, Tierfutter und Arzneimitteln verwendet

5. Wirkmechanismus

L-Tryptophan-L-Leucin übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege aus:

Ähnliche Verbindungen:

L-Tryptophan: Eine essentielle Aminosäure, die an der Serotoninsynthese und anderen Stoffwechselwegen beteiligt ist.

L-Leucin: Eine verzweigtkettige Aminosäure, die wichtig für die Proteinsynthese und Stoffwechselregulation ist.

Andere Dipeptide: Ähnliche Dipeptide wie L-Tryptophan-L-Valin und L-Leucin-L-Isoleucin haben vergleichbare Eigenschaften, unterscheiden sich jedoch in ihrer spezifischen Aminosäurezusammensetzung und den daraus resultierenden biologischen Wirkungen.

Wirkmechanismus

L-Tryptophan-L-leucine exerts its effects through various molecular targets and pathways:

Similar Compounds:

L-Tryptophan: An essential amino acid involved in serotonin synthesis and other metabolic pathways.

L-Leucine: A branched-chain amino acid important for protein synthesis and metabolic regulation.

Other Dipeptides: Similar dipeptides like L-tryptophan-L-valine and L-leucine-L-isoleucine have comparable properties but differ in their specific amino acid composition and resulting biological effects.

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Trp-Leu participates in a variety of biochemical reactions. Tryptophan, one of the components of this compound, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate physiological functions such as inflammation, metabolism, immune responses, and neurological function .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. As a precursor to many bioactive compounds, tryptophan influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The tryptophan component of this compound can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. Tryptophan, a component of this compound, primarily undergoes metabolism through the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: L-Tryptophan-L-Leucin kann durch Peptidbindungsbildung zwischen L-Tryptophan und L-Leucin synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Aktivierung der Carboxylgruppe von L-Tryptophan und den anschließenden nukleophilen Angriff der Aminogruppe von L-Leucin. Übliche Reagenzien, die für diese Aktivierung verwendet werden, sind Carbodiimide wie Dicyclohexylcarbodiimid (DCC) und Kupplungsmittel wie N-Hydroxysuccinimid (NHS).

Industrielle Produktionsmethoden: Die industrielle Produktion von L-Tryptophan und L-Leucin erfolgt häufig durch mikrobielle Fermentation. Für L-Tryptophan werden Escherichia coli und Corynebacterium glutamicum häufig als Produktionswirte verwendet, da sie einen gut charakterisierten genetischen Hintergrund haben und leicht genetisch manipuliert werden können . Die Produktion von L-Leucin nutzt ebenfalls ähnliche mikrobielle Fermentationstechniken, wobei die Stoffwechselwege optimiert werden, um die Ausbeute und Produktivität zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Tryptophan-L-Leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Indol-Seitenkette von L-Tryptophan kann selektiv mit Reagenzien wie Oxaziridin oxidiert werden.

Reduktion: Reduktionsreaktionen können die in dem Dipeptid vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können an den Amino- oder Carboxylgruppen auftreten, was zur Bildung von Derivaten führt.

Häufige Reagenzien und Bedingungen:

Oxidation: N-Sulfonyl-Oxaziridin wird zur selektiven Oxidation der Indol-Seitenkette von L-Tryptophan verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können eingesetzt werden.

Substitution: Verschiedene Nukleophile können unter geeigneten Bedingungen für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation der Indol-Seitenkette zur Bildung cyclisierter alkaloidartiger Strukturen führen .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Trp-Leu can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is the preferred method due to its ease of purification and high yield. The synthesis will involve coupling the amino acids Trp and Leu in a stepwise manner using a peptide synthesizer.", "Starting Materials": [ "Fmoc-Trp-OH", "Fmoc-Leu-OH", "Resin", "Coupling reagents (e.g. HBTU, HATU, DIC)", "Cleavage reagents (e.g. TFA, HF, or TMSBr)", "Protective groups (e.g. Fmoc, t-Boc)" ], "Reaction": [ "1. Loading of Fmoc-protected amino acid onto resin", "2. Deprotection of Fmoc group with 20% piperidine in DMF", "3. Coupling of Fmoc-Trp-OH with resin-bound Fmoc-Leu-OH using coupling reagent", "4. Repeat steps 2 and 3 until desired peptide length is achieved", "5. Cleavage of peptide from resin using cleavage reagent", "6. Purification of crude peptide using HPLC or other chromatographic techniques", "7. Characterization of purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |

| 13123-35-8 | |

Molekularformel |

C17H23N3O3 |

Molekulargewicht |

317.4 g/mol |

IUPAC-Name |

2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C17H23N3O3/c1-10(2)7-15(17(22)23)20-16(21)13(18)8-11-9-19-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,19H,7-8,18H2,1-2H3,(H,20,21)(H,22,23) |

InChI-Schlüssel |

LYMVXFSTACVOLP-UHFFFAOYSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |

Physikalische Beschreibung |

Solid |

Synonyme |

Trp-Leu tryptophan-leucine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Trp-Leu identified in these studies?

A1: this compound exhibits inhibitory activity against dipeptidyl peptidase IV (DPP-IV). []

Q2: How does this compound interact with DPP-IV to exert its inhibitory effect?

A2: Research suggests that this compound can inhibit DPP-IV through both competitive and non-competitive mechanisms, indicating potential interactions at different binding sites on the enzyme. []

Q3: Beyond DPP-IV, are there other known targets of this compound?

A3: Yes, studies have shown that this compound can also act as an inhibitor of angiotensin I-converting enzyme (ACE). []

Q4: What are the downstream effects of this compound inhibiting ACE?

A4: Inhibiting ACE can lead to a decrease in the production of angiotensin II, a hormone that causes blood vessels to constrict. This inhibition can contribute to lower blood pressure. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H19N3O2. Its molecular weight is approximately 261.32 g/mol.

Q6: What spectroscopic techniques have been used to characterize this compound?

A6: Researchers have employed nuclear magnetic resonance (NMR) spectroscopy to analyze the structure and interactions of this compound. Both 1H and 13C NMR data have provided valuable insights into its conformational behavior. []

Q7: How does this compound behave under simulated gastrointestinal conditions?

A7: Studies show that this compound exhibits remarkable stability when subjected to digestive enzymes like pepsin, chymotrypsin, and trypsin. [] This stability suggests its potential for oral administration.

Q8: Does this compound possess any intrinsic catalytic activity?

A8: The provided research does not suggest that this compound acts as a catalyst. Its primary role, as evidenced by the studies, is as an inhibitor of enzymes like DPP-IV and ACE.

Q9: How does the position of Trp and Leu within the dipeptide affect its activity?

A9: Research has shown that the dipeptide this compound exhibits significantly higher inhibitory activity against DPP-IV compared to its reverse sequence, Leu-Trp. This difference highlights the importance of amino acid sequence in determining biological activity. []

Q10: Does modifying the N-terminal amino acid of this compound affect its interaction with ACE?

A10: Yes, studies on tofuyo, a fermented soybean food, identified both this compound and Ile-Phe-Leu as ACE inhibitors. The presence of either tryptophan or isoleucine at the N-terminal position indicates some flexibility in the structural requirements for ACE inhibition. []

Q11: Has the efficacy of this compound as a DPP-IV inhibitor been tested in cellular or animal models?

A11: While the research confirms this compound's ability to inhibit DPP-IV in vitro, [] further studies using cell-based assays and animal models are needed to understand its efficacy in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)